Arzoxifene hydrochloride
CAS No.: 182133-27-3
Cat. No.: VC20928880
Molecular Formula: C28H30ClNO4S
Molecular Weight: 512.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 182133-27-3 |
---|---|
Molecular Formula | C28H30ClNO4S |
Molecular Weight | 512.1 g/mol |
IUPAC Name | 2-(4-methoxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)phenoxy]-1-benzothiophen-6-ol;hydrochloride |
Standard InChI | InChI=1S/C28H29NO4S.ClH/c1-31-22-8-5-20(6-9-22)28-27(25-14-7-21(30)19-26(25)34-28)33-24-12-10-23(11-13-24)32-18-17-29-15-3-2-4-16-29;/h5-14,19,30H,2-4,15-18H2,1H3;1H |
Standard InChI Key | NHSNLUIMAQQXGR-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5.Cl |
Canonical SMILES | COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5.Cl |
Introduction
Chemical Structure and Properties
Arzoxifene hydrochloride (182133-27-3) is the hydrochloride salt of arzoxifene, a synthetic aromatic derivative with anti-estrogenic properties. Chemically, it is identified as 2-(4-methoxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)phenoxy]-1-benzothiophen-6-ol hydrochloride with a molecular formula of C₂₈H₂₉NO₄S·HCl and a molecular weight of 512.06 g/mol . The compound is structurally related to raloxifene but contains an oxygen modification at raloxifene's carbonyl site, which increases estrogen receptor binding affinity and enhances antiestrogenic properties while improving oral bioavailability .
Key physicochemical properties include:
Property | Value |
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Molecular Formula | C₂₈H₂₉NO₄S·HCl |
Molecular Weight | 512.06 g/mol |
Physical State | Solid |
Stereochemistry | Achiral |
Optical Activity | None |
Defined Stereocenters | 0/0 |
E/Z Centers | 0 |
Charge | 0 |
Mechanism of Action
Arzoxifene functions as a selective estrogen receptor modulator with tissue-selective activity. Similar to other SERMs, it binds to estrogen receptors as a mixed agonist/antagonist, exhibiting different effects depending on the target tissue . The compound demonstrates potent antiestrogenic activity in breast and uterine tissues, while acting as an estrogen receptor agonist in bone tissue .
At the molecular level, arzoxifene:
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Decreases follicle-stimulating hormone and luteinizing hormone levels
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Increases sex hormone-binding globulin levels
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Reduces serum cholesterol levels
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Decreases serum and urine osteocalcin levels in vivo
This selective modulation of estrogen receptor activity gives arzoxifene potential applications in multiple therapeutic areas, particularly in conditions where tissue-specific estrogen modulation is beneficial, such as breast cancer and osteoporosis .
Preclinical Studies
In Vitro Studies
Laboratory investigations revealed arzoxifene's promising anticancer properties. The compound demonstrated strong inhibition of estrogen receptor-positive MCF-7 breast cancer cell lines, including those exhibiting tamoxifen resistance . Studies showed that arzoxifene inhibited estrogen-stimulated MCF-7 cell proliferation to a degree superior to tamoxifen and equivalent to raloxifene . Notably, arzoxifene also displayed inhibition of basal proliferation of these cell lines in the absence of estrogen, whereas tamoxifen actually stimulated basal proliferation - highlighting a potential advantage over this earlier SERM .
Clinical Development
Phase I Trials
Phase I clinical trials evaluated arzoxifene's safety, tolerability, and preliminary efficacy in women with metastatic breast cancer. Based on animal studies showing biological activity at a human equivalent dose of 10 mg/day, and parallel studies in healthy volunteers, four dose regimens (10 mg/day, 20 mg/day, 50 mg/day, and 100 mg/day) were evaluated .
Results from these initial trials showed:
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Linear plasma concentration with dose
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No dose-limiting toxicities
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Hot flushes as the most common side effect (56% of participants)
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Less frequent side effects including rash (9%), vaginal bleeding (6%), pruritis (6%), and constipation, headache, and stomatitis (3% each)
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No effect on the endometrium based on transvaginal ultrasound after 12 weeks
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No development of ovarian cysts
The phase I trial demonstrated arzoxifene to be safe and well-tolerated, with possible benefit in patients with heavily pretreated metastatic breast cancer.
Phase III Clinical Trials
The NEXT (Novel Arzoxifene Evaluation in Postmenopausal Women with Osteoporosis) study compared arzoxifene to raloxifene in 320 postmenopausal women with osteoporosis. This trial evaluated effects on bone mineral density (BMD) and markers of bone turnover .
Results demonstrated arzoxifene's superiority to raloxifene in several key measures:
Therapeutic Applications
Breast Cancer Management
Initial development of arzoxifene focused on its potential as a treatment for estrogen receptor-positive breast cancer. The compound showed promise in both preclinical and early clinical studies, with response rates varying by dosage:
Osteoporosis Treatment
Arzoxifene showed more promising results in osteoporosis management. The Phase III NEXT trial demonstrated arzoxifene's superiority to raloxifene in increasing bone mineral density and suppressing biochemical markers of bone turnover .
In postmenopausal women, arzoxifene demonstrated significant increases in bone mineral density at the spine and hip, with no adverse effects on the uterus and endometrium . This favorable bone profile, combined with its antiestrogenic effects in breast tissue, made it an attractive candidate for osteoporosis treatment, particularly in postmenopausal women who might also benefit from breast cancer risk reduction.
Comparison with Other Selective Estrogen Receptor Modulators
Arzoxifene hydrochloride was developed as a next-generation SERM, aiming to improve upon the properties of earlier compounds in this class:
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